(4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone
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Overview
Description
Scientific Research Applications
Cancer Cell Growth Inhibition
CAY10647 is an aryl-benzoyl-imidazole which prevents proliferation of multidrug resistant cancer cells in vitro (IC 50 = 28-63 nM) . This makes it a potential therapeutic agent for treating cancers that have become resistant to other forms of treatment.
Melanoma Treatment
CAY10647 has been shown to inhibit melanoma xenograph tumor growth in vivo (10-30 mg/kg) . Melanoma is a type of skin cancer that is often resistant to treatment, so this application of CAY10647 is particularly promising.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary target of CAY10647 is tubulin . Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
CAY10647 interacts with tubulin by binding to it . This binding prevents the polymerization of tubulin, disrupting the formation and function of microtubules . As a result, the normal cellular processes that rely on microtubules, such as cell division and intracellular transport, are affected .
Biochemical Pathways
The inhibition of tubulin polymerization by CAY10647 affects several biochemical pathways. Most notably, it impacts the cell cycle, particularly mitosis, where microtubules play a critical role in chromosome segregation . By preventing tubulin polymerization, CAY10647 can halt cell division, leading to cell cycle arrest .
Result of Action
The primary result of CAY10647’s action is the inhibition of cancer cell growth . By preventing tubulin polymerization and disrupting the cell cycle, CAY10647 can halt the proliferation of cancer cells . It has been shown to inhibit the growth of multidrug-resistant cancer cells in vitro and melanoma xenograft tumor growth in vivo .
Action Environment
The efficacy and stability of CAY10647 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the tumor microenvironment in the case of cancer treatment . .
properties
IUPAC Name |
(4-fluorophenyl)-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-14-8-4-12(5-9-14)17-19-10-15(20-17)16(21)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXVLHQVMBNLHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone |
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